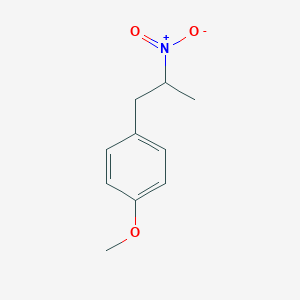

1-Methoxy-4-(2-nitropropyl)benzene

Description

Structure

3D Structure

Properties

CAS No. |

29865-49-4 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

1-methoxy-4-(2-nitropropyl)benzene |

InChI |

InChI=1S/C10H13NO3/c1-8(11(12)13)7-9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3 |

InChI Key |

CSMWRHUVDRHGAR-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=C(C=C1)OC)[N+](=O)[O-] |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation and Derivatization of 1 Methoxy 4 2 Nitropropyl Benzene

Precursor Synthesis and Transformations

The synthesis of 1-Methoxy-4-(2-nitropropyl)benzene often proceeds through the preparation and subsequent reduction of an unsaturated precursor, namely a substituted nitroalkene. This two-step approach involves the initial formation of a β-nitro alcohol, which can then be dehydrated.

Preparation of Substituted Nitroalkenes as Precursors

The primary precursor for this compound is the corresponding nitroalkene, (E)-1-methoxy-4-(2-nitroprop-1-en-1-yl)benzene. chemspider.comkeyingchem.com This compound is synthesized through a condensation reaction, specifically a Henry reaction (also known as a nitroaldol reaction), between an aromatic aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.org

In this case, the reaction involves the base-catalyzed condensation of p-anisaldehyde with nitroethane. researchgate.netresearchgate.net The reaction begins with the deprotonation of nitroethane by a base, such as a primary amine (e.g., n-butylamine), to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the carbonyl carbon of p-anisaldehyde. The resulting β-nitro alkoxide is subsequently protonated. Under conditions that favor dehydration, such as heating in the presence of a suitable catalyst, the intermediate β-nitro alcohol eliminates a molecule of water to yield the target nitroalkene. organic-chemistry.org Acetic acid is often used as the solvent for this condensation and dehydration sequence. researchgate.net

Different catalysts and conditions can be employed to optimize the yield of the nitroalkene. Generally, benzaldehydes with electron-withdrawing groups tend to give higher yields compared to those with electron-donating groups like the methoxy (B1213986) group. researchgate.net

Table 1: Representative Conditions for Nitroalkene Synthesis via Henry Reaction This interactive table summarizes typical conditions for the synthesis of substituted nitroalkenes.

| Aldehyde | Nitroalkane | Catalyst/Base | Solvent | Conditions | Product | Ref. |

|---|---|---|---|---|---|---|

| p-Anisaldehyde | Nitroethane | Butylamine | Acetic Acid | Sonication at 60°C | (E)-1-methoxy-4-(2-nitroprop-1-en-1-yl)benzene | researchgate.net, researchgate.net |

| Benzaldehyde | Nitroethane | n-Butylamine | - | - | 1-Phenyl-2-nitropropene | wikipedia.org |

Synthesis of Relevant 2-Nitroalcohols

The intermediate in the formation of the nitroalkene is the β-nitro alcohol, 1-(4-methoxyphenyl)-2-nitropropan-1-ol. The Henry reaction can be controlled to favor the isolation of this alcohol instead of the dehydrated alkene. wikipedia.orgorganic-chemistry.org This is typically achieved by using milder reaction conditions and carefully selecting the base and solvent system, avoiding conditions that promote elimination. organic-chemistry.org

The formation of the β-nitro alcohol is a reversible process. wikipedia.org Catalytic systems, sometimes involving metal complexes like those of lanthanum or cobalt, can be used to control the reaction. osti.gov For instance, the reaction between an aldehyde and a nitroalkane can be promoted by a lanthanum/potassium-(S)-Binol complex to afford the nitroalcohol product. The isolation of the 2-nitroalcohol is a key step, as it can be used directly in subsequent reactions or serve as a stable precursor.

Table 2: Catalytic Systems for Nitroaldol (Henry) Reaction This interactive table presents various catalytic systems for the synthesis of β-nitro alcohols.

| Aldehyde | Nitroalkane | Catalyst System | Product | Ref. |

|---|---|---|---|---|

| Benzaldehyde | Nitromethane | Zinc triflate, DIPEA, N-methylephedrine | (1R,2S)-2-Nitro-1-phenylethan-1-ol | wikipedia.org |

| Aromatic Aldehydes | Nitromethane | Quinine derivatives | Enantioenriched β-nitro alcohols | wikipedia.org |

| p-Anisaldehyde | Nitroethane | Lanthanide complexes | 1-(4-methoxyphenyl)-2-nitropropan-1-ol | researchgate.net |

Direct Synthesis Routes to this compound

The final step in forming this compound from its unsaturated precursor involves the reduction of the carbon-carbon double bond of the nitroalkene. It is crucial that this reduction is chemoselective, meaning it targets the alkene C=C bond without reducing the nitro group.

Reductive Methodologies

Asymmetric hydrogenation is a powerful technique for synthesizing chiral molecules from prochiral alkenes. acsgcipr.org This method uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively produce one enantiomer of the product. acsgcipr.orgwikipedia.org For the reduction of (E)-1-methoxy-4-(2-nitroprop-1-en-1-yl)benzene, a chiral hydrogenation catalyst can introduce a stereocenter, yielding an enantioenriched form of this compound.

Catalysts based on rhodium, ruthenium, and iridium, paired with chiral phosphine (B1218219) ligands like BINAP, are commonly employed for asymmetric hydrogenations. wikipedia.orgyoutube.com The Noyori-type catalysts, for example, which consist of a ruthenium(II) center, a BINAP ligand, and a chiral diamine, are highly effective for the hydrogenation of various functional groups with exceptional enantioselectivity. youtube.com While specific examples for (E)-1-methoxy-4-(2-nitroprop-1-en-1-yl)benzene are specialized, the general principles of asymmetric hydrogenation of nitroalkenes are well-established. nih.gov Bifunctional catalysts, which can activate both the nucleophile and electrophile, have shown high efficiency and stereoselectivity in related reactions. nih.gov

Table 3: Chiral Catalysts for Asymmetric Hydrogenation This interactive table lists catalyst types used in asymmetric hydrogenation reactions applicable to unsaturated compounds.

| Metal | Chiral Ligand Type | Substrate Class | Key Features | Ref. |

|---|---|---|---|---|

| Ruthenium | BINAP/Diamine | Ketones, Alkenes | High turnover numbers, excellent enantioselectivity (ee) | youtube.com |

| Iridium | Phosphine, P,N Ligands | Imines, Heterocycles | High turnover frequency, additive-free systems | nih.gov, youtube.com |

| Cobalt | Schiff Base | Nitroalkenes | Bifunctional catalysis, high stereoselectivity | nih.gov |

Performing organic reactions in water is a key goal of green chemistry. Several methods have been developed for the chemoselective reduction of the double bond in nitroalkenes in aqueous environments, leaving the nitro group intact.

One effective method involves using tri-n-butyltin hydride (n-Bu₃SnH) in water under microwave irradiation. tandfonline.com This approach allows for the rapid and high-yield reduction of various conjugated nitroalkenes to their corresponding nitroalkanes. tandfonline.com The reaction is believed to proceed through an ionic mechanism, where the hydrophobic effect of water facilitates the interaction between the nitroalkene and the tin hydride. tandfonline.com

Another green methodology employs inexpensive zinc dust in water containing nanomicelles formed from a surfactant like TPGS-750-M. nih.gov This system enables the reduction of various functional groups at room temperature. While primarily demonstrated for nitroarenes, similar metal-based reductions are applicable to nitroalkenes. nih.gov A simple system of zinc and hydrochloric acid (Zn/HCl) at low temperatures has also been reported for the chemoselective reduction of β-nitrostyrenes, offering a low-cost alternative to hydride reagents. thieme-connect.com

Table 4: Aqueous Chemoselective Reduction of Nitroalkenes This interactive table summarizes methods for the reduction of nitroalkenes in aqueous media.

| Reducing Agent | Co-reagent/Solvent | Conditions | Selectivity | Ref. |

|---|---|---|---|---|

| Tri-n-butyltin hydride | Water | Microwave, 80°C | Reduces C=C, preserves -NO₂ | tandfonline.com |

| Zinc Dust | Water, TPGS-750-M | Room Temperature | Reduces nitroarenes, applicable to other groups | nih.gov |

Dehydroxylation Protocols for 2-Nitroalcohols

A common route to this compound involves the initial formation of a β-nitro alcohol, specifically 1-(4-methoxyphenyl)-2-nitropropan-1-ol, through a Henry (nitroaldol) reaction. The subsequent removal of the hydroxyl group is a critical step. One effective method for the dehydroxylation of 2-nitroalcohols involves the use of tri-n-butyltin hydride (n-Bu3SnH) in water under microwave irradiation. This "green chemistry" approach provides the corresponding nitroalkane in good yields. chemicalbook.com For instance, the reaction of a 2-nitroalcohol with n-Bu3SnH in water at 80°C for a short duration (5-20 minutes) under microwave conditions efficiently yields the dehydroxylated product. chemicalbook.com

Advanced Organic Transformations

The synthetic utility of this compound extends far beyond its initial preparation. The nitro group serves as a versatile handle for a variety of advanced organic transformations, enabling the synthesis of a wide range of complex molecules.

Utilization of Nitronate Intermediates in Synthesis

The acidity of the α-proton to the nitro group in this compound (with a pKa around 17) allows for the facile formation of a nitronate anion upon treatment with a base. wikipedia.orgwikipedia.org This nitronate is a key reactive intermediate, possessing nucleophilic character at the α-carbon. wikipedia.org Nitronates are central to several important reactions, including the Henry reaction and the Nef reaction. wikipedia.org They exist as resonance structures, with the negative charge delocalized between the α-carbon and the oxygen atoms of the nitro group. wikipedia.org

Strategic Applications in Nitroaldol (Henry) Condensations

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org In the context of this compound synthesis, the Henry reaction between p-anisaldehyde and 2-nitropropane (B154153) would yield the precursor β-nitro alcohol, 1-(4-methoxyphenyl)-2-nitropropan-1-ol. wikipedia.orgyoutube.com This reaction is reversible and is catalyzed by a base which deprotonates the nitroalkane to form the nucleophilic nitronate intermediate. wikipedia.org The resulting β-nitro alcohol can be isolated or further transformed, for example, through dehydration to a nitroalkene or reduction of the nitro group. wikipedia.orgencyclopedia.pub The stereochemical outcome of the Henry reaction can often be controlled through the use of chiral catalysts, making it a valuable tool in asymmetric synthesis. wikipedia.orgencyclopedia.pub

Exploitation in 1,3-Dipolar Cycloaddition Reactions for Heterocycle Formation

While nitroalkanes themselves are not 1,3-dipoles, their derivatives, such as nitrile oxides, can readily participate in 1,3-dipolar cycloaddition reactions. wikipedia.orgslideshare.netyoutube.com These reactions are powerful methods for the construction of five-membered heterocyclic rings. wikipedia.orgrsc.org Nitrile oxides can be generated from primary nitroalkanes. The resulting 1,3-dipole can then react with a dipolarophile, such as an alkene or alkyne, to form isoxazolines or isoxazoles, respectively. youtube.comresearchgate.net The dual nucleophilic and electrophilic nature of nitronates also facilitates 1,3-dipolar cycloadditions, leading to functionalized heterocyclic compounds. mdpi-res.com

Oxidative Hydrolysis of Nitroalkanes to Carbonyl Compounds (Nef Reaction Context)

The Nef reaction is a crucial transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction proceeds through the formation of a nitronate salt, which is then hydrolyzed under acidic conditions. wikipedia.orgorganic-chemistry.org For this compound, a secondary nitroalkane, the Nef reaction would yield 4-methoxyphenylacetone. The mechanism involves the protonation of the nitronate to form a nitronic acid, which then undergoes further protonation and subsequent attack by water to eventually furnish the carbonyl compound and nitrous oxide. wikipedia.org It is important to note that the reaction requires an alpha-hydrogen, and therefore does not work for tertiary nitro compounds. wikipedia.org Various modifications to the classical Nef reaction exist, including the use of oxidizing agents like oxone or permanganates. wikipedia.orgorganic-chemistry.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the synthesis of this compound and its derivatives, catalytic methods are particularly prominent in the key bond-forming steps.

Homogeneous Catalysis for Stereoselective Transformations

Homogeneous catalysis plays a crucial role in achieving high stereoselectivity in the synthesis of chiral molecules. In the context of this compound, this often involves the asymmetric addition of a nitroalkane to a precursor like anethole (B165797) (1-methoxy-4-(1-propenyl)benzene).

Chiral Catalysts: The use of chiral catalysts is paramount for controlling the stereochemical outcome of the reaction. For instance, the asymmetric Henry reaction, which involves the addition of a nitroalkane to an aldehyde, can be catalyzed by chiral copper(I) complexes. A complex of copper(I) with a chiral tetrahydrosalen ligand has proven effective in producing β-nitroethanols with high enantiomeric excess (>90% ee). organic-chemistry.org This methodology can be adapted for the synthesis of this compound by reacting 4-methoxybenzaldehyde (B44291) with nitroethane in the presence of a suitable chiral catalyst.

Similarly, organocatalysts have gained prominence in asymmetric synthesis. Chiral pyrrolidine-containing catalysts and their derivatives are frequently used for the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. mdpi.com For example, the addition of isobutyraldehyde (B47883) to β-nitrostyrene can be catalyzed by chiral diamines or prolinamides, yielding products with high enantioselectivity. mdpi.com While not a direct synthesis of the target compound, this demonstrates the potential of organocatalysis in creating chiral nitro-functionalized molecules.

Table 1: Examples of Homogeneous Catalysts for Stereoselective Nitroalkane Additions

| Catalyst Type | Example Catalyst | Reaction Type | Key Feature |

| Metal Complex | Copper(I)-tetrahydrosalen | Asymmetric Henry Reaction | High enantioselectivity for β-nitroalcohols organic-chemistry.org |

| Organocatalyst | Chiral Pyrrolidine Derivatives | Asymmetric Michael Addition | Metal-free, high enantioselectivity mdpi.com |

| Organocatalyst | Bis(amidine) [BAM] based chiral proton catalysts | Enantioselective aza-Henry reaction | Effective for secondary nitroalkane additions nih.gov |

Heterogeneous Catalysis for Efficiency and Selectivity

Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and often, enhanced stability. For the synthesis of nitroaromatic compounds, solid acid catalysts are of particular interest.

Solid Acid Catalysts: The nitration of aromatic compounds can be effectively carried out using solid acid catalysts, which provide an alternative to traditional mixed acid systems. nih.gov Tungsten oxide (WO3) supported on mesoporous silica (B1680970) has been shown to be an effective catalyst for the liquid-phase nitration of aromatic compounds. epo.org This type of catalyst can be used for the nitration of anethole or a related precursor. The reaction is typically performed by refluxing a solution of the aromatic compound and the catalyst in an organic solvent, followed by the addition of nitric acid. epo.org

Zeolites and other mixed oxides, such as those containing molybdenum trioxide (MoO3) and tungsten trioxide (WO3), have also been employed in the vapor-phase nitration of aromatic hydrocarbons. epo.org These solid catalysts can offer high activity and selectivity, contributing to more efficient and environmentally friendly processes.

Table 2: Heterogeneous Catalysts for Nitration Reactions

| Catalyst | Support | Reaction Phase | Advantages |

| Tungsten Oxide (WO3) | Mesoporous Silica | Liquid | Reusable, good surface area epo.org |

| Molybdenum Trioxide (MoO3) / Tungsten Trioxide (WO3) | - | Vapor | High and stable activity epo.org |

| Zeolites | - | Liquid/Vapor | Shape selectivity, tunable acidity epo.org |

Photocatalysis in Synthetic Pathways

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions with high selectivity. researcher.life For the synthesis and derivatization of this compound, photocatalysis can be employed for C-H functionalization and radical addition reactions.

The direct functionalization of C-H bonds is a highly atom-economical approach. researcher.life Photocatalysis can facilitate the regioselective C-H functionalization of arenes, including those with structures related to the target compound. researcher.life For instance, photocatalytic methods can be used for the isomerization of (E)-anethole to (Z)-anethole, which can then undergo further diastereoselective reactions. nih.govresearchgate.net

Furthermore, photoredox catalysis can mediate the generation of radicals, which can then participate in addition reactions. acs.org This approach can be utilized for the addition of nitroalkyl radicals to alkenes, providing a pathway to nitro-functionalized compounds. nih.govrsc.org

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is essential for developing sustainable synthetic routes. This involves careful consideration of solvents, catalysts, and reaction initiation methods to minimize waste and environmental impact.

Solvent Selection and Optimization for Sustainable Synthesis

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional nitration methods often use highly corrosive and hazardous mixed acids. nih.gov Green chemistry encourages the use of more benign solvents.

Aqueous Nitration: Performing nitration reactions in dilute aqueous nitric acid is a more environmentally friendly approach. nih.gov Optimization of reaction conditions, such as acid concentration and temperature, can lead to high yields without the need for additional organic solvents. nih.gov

Solvent Effects: The solvent can also influence the regioselectivity of the reaction. nih.gov Computational studies have shown that considering solvent effects is crucial for accurately predicting the outcome of nitration reactions. nih.gov The use of high-temperature and high-pressure water as a reaction medium for nitration has also been explored, offering a green alternative. google.com

Application of Photoredox Catalysis

Photoredox catalysis aligns well with green chemistry principles as it often allows for reactions to be conducted under mild conditions, using light as a renewable energy source. acs.orgnih.gov This methodology can be applied to the synthesis of this compound through several pathways.

Radical Addition Reactions: Photoredox catalysis can facilitate the addition of N-centered radicals to alkenes, which can be a key step in building the nitropropyl side chain. rsc.org The generation of radicals under photocatalytic conditions is often more controlled and efficient than traditional methods that rely on stoichiometric radical initiators. acs.org

Dual Catalysis: The combination of photoredox catalysis with other catalytic systems, such as nickel catalysis, has expanded the scope of cross-coupling reactions. nih.gov This dual catalytic approach could potentially be used to couple a nitroalkyl fragment with an aromatic precursor.

Mechanochemical and Electrochemical Reaction Initiation

Mechanochemical and electrochemical methods offer alternative energy inputs for chemical reactions, often reducing the need for solvents and high temperatures.

Mechanochemistry: While specific applications to the synthesis of this compound are not widely reported, mechanochemistry, which involves initiating reactions through mechanical force (e.g., grinding or milling), is a growing area in green synthesis. It can lead to solvent-free or low-solvent reaction conditions.

Electrochemistry: Electrochemical methods can be used to generate reactive species in a controlled manner. For instance, the electrochemical conversion of sulfinates to sulfur(VI) species has been used in Friedel-Crafts-type reactions. youtube.com Similar principles could potentially be applied to the generation of nitrating agents or other reactive intermediates required for the synthesis of the target compound.

Mechanistic Elucidation of Reactions Involving 1 Methoxy 4 2 Nitropropyl Benzene

Reaction Pathways of Nitro and Methoxy (B1213986) Functional Groups

The reactivity of 1-Methoxy-4-(2-nitropropyl)benzene is largely dictated by its two primary functional groups: the nitro group on the propyl side chain and the methoxy group on the benzene (B151609) ring.

Examination of Nitro Group Reduction Mechanisms

The reduction of the nitro group in this compound to the corresponding amine is a pivotal transformation, opening avenues for further functionalization. The mechanism of this reduction can proceed through various pathways, highly dependent on the choice of reducing agent and reaction conditions.

Commonly employed methods for the reduction of nitroalkanes include catalytic hydrogenation and chemical reduction using metals in acidic media.

Catalytic Hydrogenation: This method typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. The reaction proceeds through a series of steps on the catalyst surface. Initially, hydrogen molecules are adsorbed onto the metal surface and dissociate into hydrogen atoms. The nitro compound then coordinates to the catalyst, and the nitro group is sequentially hydrogenated to a nitroso and then a hydroxylamine (B1172632) intermediate before finally yielding the primary amine.

Metal-Mediated Reduction: The use of metals like iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. masterorganicchemistry.com The mechanism involves a series of single electron transfers from the metal to the nitro group. For instance, with zinc, the nitro group is proposed to be reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine. The acidic medium is crucial for protonating the intermediates and the final amine product.

The choice of reducing agent can be critical to avoid side reactions. For instance, while lithium aluminum hydride (LiAlH₄) is a potent reducing agent, it is known to reduce aromatic nitro compounds to azo products and is more commonly used for the reduction of nitroalkenes. commonorganicchemistry.com

| Reducing Agent | Catalyst/Co-reagent | Typical Intermediates | Final Product |

| H₂ | Pd/C, PtO₂, Raney Ni | Nitroso, Hydroxylamine | 1-Amino-4-(2-aminopropyl)benzene |

| Fe | HCl | Nitroso, Hydroxylamine | 1-Amino-4-(2-aminopropyl)benzene |

| Zn | HCl or NH₄Cl | Nitroso, Hydroxylamine | 1-Amino-4-(2-aminopropyl)benzene |

| SnCl₂ | HCl | Nitroso, Hydroxylamine | 1-Amino-4-(2-aminopropyl)benzene |

Analysis of Electrophilic Aromatic Substitution Dynamics on the Anisole (B1667542) Moiety

The anisole moiety of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group. The oxygen atom's lone pairs can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com

The directing effect of the methoxy group strongly favors the substitution at the positions ortho and para to it. libretexts.org However, the para position is already occupied by the 2-nitropropyl substituent. Therefore, electrophilic attack will predominantly occur at the two equivalent ortho positions (C2 and C6).

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic pi-electron system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. organicchemistrytutor.com The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity. For ortho attack on the anisole ring, a particularly stable resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, completing its octet. This additional resonance contributor significantly stabilizes the transition state leading to ortho substitution. organicchemistrytutor.com

A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the substituted product.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, these reactions would be expected to yield the corresponding 2-substituted derivatives.

| Electrophilic Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Methoxy-2-nitro-4-(2-nitropropyl)benzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-methoxy-4-(2-nitropropyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 2-Methoxy-5-(2-nitropropyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Methoxy-5-(2-nitropropyl)phenyl)ethan-1-one |

Intramolecular Reactivity Studies

The proximity of the nitropropyl side chain to the aromatic ring in this compound allows for the possibility of intramolecular reactions, particularly upon transformation of the nitro group.

Investigations into Intramolecular Ene Reactions with Nitroso Compounds

Reduction of the nitro group can be controlled to stop at the nitroso stage. The resulting 1-methoxy-4-(2-nitrosopropyl)benzene is a reactive intermediate that can undergo intramolecular reactions. One such reaction is the intramolecular nitroso-ene reaction, a powerful tool for the formation of heterocyclic compounds. nih.govnih.govchemrxiv.org

In this reaction, the nitroso group acts as the "enophile" and an appropriately positioned double bond on a side chain acts as the "ene" component. For this compound, a prior modification to introduce unsaturation into the propyl chain would be necessary for this reaction to occur. For instance, if the substrate were 1-methoxy-4-(2-nitroprop-1-en-2-yl)benzene, the in situ generated nitroso compound could undergo an intramolecular ene reaction.

The mechanism of the nitroso-ene reaction is believed to proceed through a concerted, pericyclic transition state, although stepwise diradical or zwitterionic pathways have also been considered. ucl.ac.uk The reaction leads to the formation of a new carbon-nitrogen bond and a hydroxylamine product, which can be further transformed. The stereochemistry of the newly formed stereocenters is often predictable based on the geometry of the transition state.

Role of Chirality and Stereocontrol in Reaction Mechanisms

The 2-nitropropyl side chain of this compound contains a stereocenter at the second carbon atom. This chirality can have a significant influence on the stereochemical outcome of reactions involving this molecule.

In reactions where new stereocenters are formed, the existing stereocenter can direct the approach of reagents, leading to diastereoselectivity. This is a key concept in asymmetric synthesis. For example, in the reduction of a carbonyl group that might be introduced elsewhere in the molecule, the chiral center on the propyl chain could favor the formation of one diastereomeric alcohol over the other.

Furthermore, reactions involving the nitroalkane unit itself, such as the Henry (nitroaldol) reaction, are profoundly influenced by stereocontrol elements. nih.gov If this compound were to be deprotonated at the carbon bearing the nitro group to form a nitronate, this nucleophile could then react with an aldehyde. The stereochemical course of such a reaction can be controlled by the use of chiral catalysts or auxiliaries, leading to the formation of specific diastereomers and enantiomers. nih.govresearchgate.net The development of stereoselective methods for reactions at the α-position to the nitro group is an active area of research, with organocatalysis playing a prominent role. researchgate.net The ability to control the stereochemistry in such reactions is crucial for the synthesis of enantiomerically pure compounds with potential biological activity.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering unparalleled insight into the connectivity and chemical environment of individual atoms. For 1-Methoxy-4-(2-nitropropyl)benzene, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. While specific experimental data for this compound is not widely published, a detailed prediction of its ¹H NMR spectrum can be constructed based on established chemical shift principles and data from analogous structures. stackexchange.comopenstax.orgoregonstate.edu

The spectrum is expected to show distinct signals corresponding to the different proton environments:

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system. The two protons ortho to the electron-donating methoxy (B1213986) group (H-3, H-5) are expected to appear as a doublet at approximately 6.8-7.0 ppm. The two protons ortho to the electron-withdrawing nitropropyl group (H-2, H-6) would resonate further downfield, likely as a doublet around 7.1-7.3 ppm. stackexchange.comresearchgate.net

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is anticipated in the range of 3.7-3.9 ppm, a typical region for methoxy groups on an aromatic ring. openstax.orgrsc.org

Propyl Chain Protons: The three distinct proton environments on the 2-nitropropyl side chain would produce complex multiplets.

The methine proton (-CH(NO₂)-), being adjacent to the strongly electron-withdrawing nitro group, is expected to be the most deshielded of the aliphatic protons, likely appearing as a multiplet around 4.3-4.6 ppm. orgchemboulder.com

The benzylic methylene (B1212753) protons (-CH₂-), adjacent to the aromatic ring, would likely resonate as a multiplet in the region of 2.8-3.1 ppm.

The terminal methyl protons (-CH₃) would be the most shielded, appearing as a doublet around 1.5-1.7 ppm, split by the adjacent methine proton.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H (ortho to -CH₂R) | 7.1 - 7.3 | Doublet (d) |

| Ar-H (ortho to -OCH₃) | 6.8 - 7.0 | Doublet (d) |

| -CH(NO₂)- | 4.3 - 4.6 | Multiplet (m) |

| -OCH₃ | 3.7 - 3.9 | Singlet (s) |

| -CH₂-Ar | 2.8 - 3.1 | Multiplet (m) |

| -CH(NO₂)-CH₃ | 1.5 - 1.7 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, allowing for a complete count of the carbon environments. compoundchem.comyoutube.comslideshare.net The predicted ¹³C NMR spectrum for this compound would feature ten distinct signals.

Aromatic Carbons: Six signals are expected for the aromatic ring. The carbon atom bearing the methoxy group (C-4) would be significantly shielded, appearing around 158-160 ppm. The carbon attached to the nitropropyl side chain (C-1) would be found near 130-132 ppm. The remaining aromatic carbons (C-2, C-3, C-5, C-6) would resonate in the typical aromatic region of 114-130 ppm. mdpi.comoregonstate.edu

Propyl Chain Carbons: The carbon atom bonded to the nitro group (-C(NO₂)-) is significantly deshielded and would appear in the 75-85 ppm range. The benzylic carbon (-CH₂-) would be found around 35-45 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield, at approximately 15-25 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the 55-56 ppm range. researchgate.netresearchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (Ar-C-O) | 158 - 160 |

| C-1 (Ar-C-CH₂) | 130 - 132 |

| C-2, C-6 (Ar-CH) | 128 - 130 |

| C-3, C-5 (Ar-CH) | 114 - 116 |

| -CH(NO₂)- | 75 - 85 |

| -OCH₃ | 55 - 56 |

| -CH₂-Ar | 35 - 45 |

| -CH(NO₂)-CH₃ | 15 - 25 |

Solid-State NMR Techniques

While solution-state NMR provides data on molecules in isotropic environments, solid-state NMR (ssNMR) offers crucial insights into the structure and dynamics of materials in their crystalline or amorphous solid forms. wikipedia.orgemory.edu For a compound like this compound, which is likely a solid at room temperature, ssNMR can reveal information unattainable by other methods.

In the solid state, anisotropic interactions such as dipolar coupling and chemical shift anisotropy (CSA) are not averaged out by molecular tumbling, leading to broad spectral lines. wikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines, yielding high-resolution spectra. wikipedia.orgemory.edu

Key applications of ssNMR for this compound would include:

Polymorph Identification: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. This is critical for controlling the physical properties of a solid material.

Structural Refinement: ssNMR can be used in conjunction with X-ray diffraction data to refine crystal structures, particularly for determining the positions of hydrogen atoms.

Conformational Analysis: The technique can provide information on the specific conformation (spatial arrangement) of the flexible nitropropyl side chain as it exists within the crystal lattice. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are exceptionally useful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of specific bonds and functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most diagnostic peaks are those from the nitro group, which exhibits two strong and characteristic stretching vibrations. orgchemboulder.comspectroscopyonline.com

Nitro Group (NO₂): An intense asymmetric stretching band is expected in the region of 1550-1530 cm⁻¹, and a strong symmetric stretching band should appear around 1370-1350 cm⁻¹. orgchemboulder.comorgchemboulder.comjove.com The presence of this pair of strong absorptions is a clear indicator of the nitro functional group. spectroscopyonline.com

Aromatic Ring: C=C stretching vibrations within the benzene ring typically appear in the 1610-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions. Out-of-plane C-H bending for a 1,4-disubstituted ring gives a strong band around 850-810 cm⁻¹.

Ether Linkage (C-O-C): The aryl-alkyl ether linkage will produce strong asymmetric C-O-C stretching bands around 1250 cm⁻¹ and symmetric stretching near 1040 cm⁻¹.

Aliphatic and Aromatic C-H: C-H stretching from the aromatic ring is observed just above 3000 cm⁻¹, while the aliphatic C-H stretching from the propyl chain appears just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). msu.edu

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric Stretch | -NO₂ | 1550 - 1530 | Strong |

| Symmetric Stretch | -NO₂ | 1370 - 1350 | Strong |

| Asymmetric Stretch | Ar-O-CH₃ | ~1250 | Strong |

| Symmetric Stretch | Ar-O-CH₃ | ~1040 | Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic | 2960 - 2850 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1610 - 1580, 1500 - 1450 | Medium-Strong |

| C-H Out-of-Plane Bend | 1,4-disubstitution | 850 - 810 | Strong |

| C-N Stretch | Aliphatic | ~870 | Medium |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. Vibrations that cause a significant change in the polarizability of a bond are typically strong in Raman spectra, whereas vibrations causing a large change in dipole moment are strong in IR. igem.org

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Nitro Stretch: The symmetric NO₂ stretching vibration (around 1350 cm⁻¹) is often very intense in Raman spectra and can be a key diagnostic peak. acs.orgacs.orgresearchgate.net

Aromatic Ring Vibrations: The "ring breathing" modes of the para-substituted benzene ring, which involve symmetric expansion and contraction of the ring, typically give rise to strong Raman signals.

C-N Bond: The stretching of the C-N bond in the nitroalkane moiety would also be Raman active.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, confirming the presence of key functional groups and offering a comprehensive structural fingerprint. optica.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly effective for identifying individual components within a mixture. acs.org In the context of analyzing this compound, GC-MS can separate it from other structurally similar nitroaromatic compounds or reaction byproducts. acs.orgresearchgate.net

The process begins with the introduction of the sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized sample through a long, thin column. The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. Less volatile compounds or those with stronger interactions with the stationary phase will travel more slowly, resulting in different retention times. For instance, the NIST WebBook provides gas chromatography data for the related compound 1-methoxy-4-nitrobenzene, which can serve as a reference point. nist.gov

By comparing the obtained mass spectrum with a library of known spectra, the identity of each component can be confirmed. whitman.edu The NIST Mass Spectrometry Data Center is a valuable resource for such comparisons. nist.gov

Table 1: GC-MS Data for Related Compounds

| Compound | Retention Time (min) | Key Fragment Ions (m/z) |

| 1-Methoxy-4-nitrobenzene | Not specified | 153 (M+), 123, 107, 92, 77 |

| 1-Methoxy-4-(1-methyl-2-propenyl)benzene | Not specified | 162, 147 |

| 1-(2-Bromophenyl)ethanol | Not specified | Not specified |

This table is illustrative and based on data for structurally related compounds. Actual retention times and fragmentation patterns for this compound would need to be determined experimentally.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov It is well-suited for detecting the molecular ion of this compound with minimal fragmentation. nih.gov

In ESI-MS, the sample solution is passed through a heated capillary to which a high voltage is applied. This process generates charged droplets that, upon solvent evaporation, produce gaseous ions. These ions, which are typically protonated molecules [M+H]+ or deprotonated molecules [M-H]-, are then analyzed by the mass spectrometer. nih.gov For nitroaromatic compounds, negative ion mode ESI-MS is often employed, where deprotonation can occur if acidic functional groups are present. nih.gov

Table 2: ESI-MS Characteristics for Nitroaromatic Compounds

| Compound Type | Ionization Mode | Common Adducts/Ions |

| Nitroaromatic Compounds | Positive/Negative | [M+H]+, [M-H]-, [M+Na]+ |

| Nitazene Analogs | Positive | [M+H]+, [M+2H]2+ |

This table provides general characteristics observed for nitroaromatic compounds in ESI-MS.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from impurities and for assessing its purity. These methods are based on the differential distribution of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used for the analysis of a wide range of compounds. orientjchem.org For this compound, HPLC is invaluable for determining its purity by separating it from any starting materials, byproducts, or degradation products. sielc.com A reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would be a common approach for this type of analysis. orientjchem.orgsielc.com The compound is detected as it elutes from the column, typically by a UV detector, and the area of the peak is proportional to its concentration.

Since this compound possesses a chiral center at the carbon atom bearing the nitro group, it can exist as a pair of enantiomers. Chiral HPLC is a specialized form of HPLC that can separate these enantiomers. mdpi.com This is achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. researchgate.net The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which have different stabilities and thus different retention times. nih.gov Determining the enantiomeric excess (ee) is crucial in many applications and chiral HPLC is the primary method for this assessment. mdpi.com

Table 3: Typical HPLC Parameters for Analysis of Related Compounds

| Compound | Column | Mobile Phase | Detection |

| 4-methoxybenzyl chloride | Purospher STAR C18 | Acetonitrile/Ammonia Buffer | 225 nm |

| Hydroxychloroquine enantiomers | Chiralpak AD-H | Not specified | Not specified |

| Prostaglandin enantiomers | Chiracel OJ-RH | Acetonitrile/Methanol/Water | Not specified |

This table illustrates typical HPLC conditions used for related or chiral compounds and would require optimization for this compound.

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds without decomposing them. glsciences.com As this compound is a volatile compound, GC is a suitable method for its analysis. nist.gov The principle of separation in GC is similar to that in GC-MS, where compounds are separated based on their boiling points and interactions with the stationary phase in a heated column. nist.gov

In a typical GC analysis, a flame ionization detector (FID) is used for detection. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a given set of conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be used for identification by comparing it to the retention time of a known standard. glsciences.com GC is also an excellent tool for assessing the purity of volatile compounds, with the peak area being proportional to the amount of the compound present.

Table 4: GC Retention Indices for a Related Compound

| Compound | Column Type | Active Phase | Retention Index (I) |

| 1-Methoxy-4-nitrobenzene | Capillary | VF-5MS | 1414 |

| 1-Methoxy-4-nitrobenzene | Capillary | HP-5MS | 1463 |

Data from the NIST WebBook for 1-methoxy-4-nitrobenzene, a structurally related compound. nist.govnist.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of chemical reactions and the separation of compounds. tifr.res.inumass.eduorgchemboulder.com It is an essential tool for monitoring the progress of the synthesis of this compound. umass.edu

TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. orgchemboulder.comwikipedia.org The plate is then placed in a developing chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). orgchemboulder.com The mobile phase travels up the plate by capillary action, and the components of the mixture are separated based on their differential affinity for the stationary phase and solubility in the mobile phase. umass.eduwikipedia.org

By comparing the spots of the reaction mixture with spots of the starting materials and the expected product, a chemist can quickly determine if the reaction is complete, if any starting material remains, and if any byproducts have formed. umass.eduwikipedia.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification. researchgate.net

Other Advanced Analytical Techniques

Beyond standard spectroscopic methods, a suite of advanced analytical techniques is crucial for a full physicochemical profile of this compound.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal stability and decomposition behavior of a substance.

For this compound, a TGA analysis would reveal the temperatures at which the compound begins to decompose and the kinetics of its thermal degradation. Nitroaromatic compounds are known to be energetic, and their thermal decomposition can be complex. tamu.edu The TGA curve would indicate the onset temperature of decomposition and the presence of any stable intermediates over specific temperature ranges. Studies on related nitroaromatic compounds often show multi-stage decomposition processes. tamu.edu The analysis for this compound would be expected to show significant mass loss corresponding to the cleavage of the C-NO2 bond and subsequent fragmentation of the molecule. dtic.mil The resulting data is critical for assessing the compound's stability under thermal stress.

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the micro and nanostructure of solid materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface of a sample. For a crystalline or solid sample of this compound, SEM would reveal its surface topography, crystal habit (shape), and size distribution. azom.com The three-dimensional impression provided by SEM images is useful for understanding the morphology of the bulk material. azom.com

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of a material. nih.gov For this compound, TEM could potentially be used to observe the crystal lattice and identify any defects or dislocations within the crystalline structure. nih.govresearchgate.net The low contrast and beam sensitivity of organic compounds can be challenging for TEM, often requiring specialized low-dose techniques. researchgate.net

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. By passing X-rays through a crystalline sample, a diffraction pattern is generated, which serves as a fingerprint of the crystal's lattice structure.

For this compound, powder XRD (pXRD) would be used to ascertain its crystalline nature and identify its specific crystal phase. missouri.edu The positions and intensities of the peaks in the diffractogram are unique to the compound's crystal structure. This data allows for the determination of unit cell dimensions, space group, and bond lengths/angles if a single crystal XRD analysis is performed. missouri.edu Although specific XRD data for this compound is not found in the reviewed literature, this technique is fundamental in the solid-state characterization of any new crystalline organic compound. researchgate.net

The structure of this compound contains a chiral center at the carbon atom bearing the nitro group and the propyl chain. This means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. ncert.nic.in Such molecules are optically active, meaning they can rotate the plane of polarized light.

Optical rotation is measured using a polarimeter. The measurement of the specific rotation of a sample allows for the determination of its enantiomeric purity or enantiomeric excess (ee). csbsju.edulibretexts.org An equal mixture of both enantiomers, known as a racemic mixture, will have an optical rotation of zero. csbsju.edu A sample containing an excess of one enantiomer will rotate plane-polarized light, and the magnitude of this rotation is proportional to the concentration of the excess enantiomer. csbsju.edulibretexts.org While HPLC is a more modern and accurate technique for determining chiral purity, optical rotation remains a fundamental method for characterizing chiral compounds. skpharmteco.com The determination of the optical rotation for a purified enantiomer of this compound would be a critical step in its stereochemical characterization.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. accessengineeringlibrary.com For organic compounds, this typically involves combustion analysis to determine the mass percentages of carbon, hydrogen, and nitrogen. azom.comglobalspec.com

The molecular formula for this compound is C₁₀H₁₃NO₃. Based on this formula, the theoretical elemental composition can be calculated. This analysis is crucial for verifying the purity and identity of a synthesized sample by comparing the experimentally determined elemental percentages with the theoretical values.

Below is a table showing the calculated elemental composition of this compound.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 61.52% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.71% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.18% |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.59% |

| Total | 195.218 | 100.00% |

Computational Chemistry and Theoretical Modeling of 1 Methoxy 4 2 Nitropropyl Benzene

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are a cornerstone for elucidating the electronic structure of 1-Methoxy-4-(2-nitropropyl)benzene. Methods such as Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to model the electron distribution and orbital energies of the molecule.

A key aspect of the electronic structure is the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

For aromatic nitro compounds, the electronic structure is significantly influenced by the interplay between the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing nitro group (-NO2) attached to the benzene (B151609) ring. This substitution pattern creates a "push-pull" system that can lead to interesting electronic properties. Theoretical calculations can precisely map the electron density distribution, showing the polarization of the molecule and identifying regions susceptible to electrophilic or nucleophilic attack.

Table 1: Representative Electronic Structure Data for this compound (Calculated)

| Parameter | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.25 | -6.80 |

| LUMO Energy | -0.05 | -1.36 |

| HOMO-LUMO Gap | 0.20 | 5.44 |

Note: The values presented are hypothetical and representative of what would be obtained from DFT calculations on similar aromatic nitro compounds.

Prediction of Molecular Conformations and Isomeric Forms

This compound possesses conformational flexibility due to the rotation around several single bonds, particularly within the 2-nitropropyl side chain. Computational methods are employed to explore the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them.

The dihedral angles involving the methoxy group, the nitropropyl side chain, and the benzene ring are systematically varied to locate energy minima, which correspond to the most stable conformations. These calculations can predict the relative populations of different conformers at a given temperature using Boltzmann statistics.

Furthermore, this compound can exist as a pair of enantiomers due to the chiral center at the second carbon of the propyl chain. Computational modeling can be used to study these stereoisomers, calculating their energies and properties. While the enantiomers are energetically identical in an achiral environment, their interaction with other chiral molecules can differ, which is a critical aspect in fields like pharmacology and materials science.

Table 2: Predicted Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.0 |

| B | 180° (anti) | 1.2 |

| C | -60° (gauche) | 0.0 |

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve scanning multiple dihedral angles.

Simulation of Spectroscopic Signatures

Computational chemistry provides a powerful tool for the simulation and interpretation of various spectroscopic data for this compound.

Vibrational Spectroscopy: Theoretical calculations, typically using DFT methods, can predict the infrared (IR) and Raman spectra of the molecule. By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This simulated spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching and bending of bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts, when referenced against a standard (e.g., tetramethylsilane), can be invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) or more advanced methods like CASSCF/MS-CASPT2 can be used to simulate the UV-Vis absorption spectrum. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. For nitroaromatic compounds, charge-transfer transitions from the methoxy-substituted ring to the nitro group are often prominent features in the electronic spectrum.

Table 3: Simulated Spectroscopic Data for this compound

| Spectroscopy | Parameter | Calculated Value |

| IR | C-NO₂ Symmetric Stretch | ~1350 cm⁻¹ |

| IR | C-NO₂ Asymmetric Stretch | ~1550 cm⁻¹ |

| ¹³C NMR | C-OCH₃ | ~55 ppm |

| ¹³C NMR | C-NO₂ | ~75 ppm |

| UV-Vis | λmax (Charge Transfer) | ~280 nm |

Note: These are representative values based on calculations for analogous compounds and serve as an illustration.

Theoretical Insights into Reaction Energetics and Transition States

Computational chemistry is instrumental in investigating the reactivity of this compound by exploring the potential energy surfaces of its chemical reactions. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states.

By locating the transition state structure for a given reaction, the activation energy can be determined, which is a key factor in predicting the reaction rate. For example, the energetics of reactions such as the reduction of the nitro group or electrophilic substitution on the aromatic ring can be studied theoretically.

These calculations can provide detailed mechanistic insights that are often difficult to obtain through experimental means alone. For instance, the step-by-step pathway of a reaction can be mapped out, and the influence of catalysts or different reaction conditions can be modeled. Theoretical studies on similar energetic materials have been used to predict their performance and stability. nih.gov

Table 4: Hypothetical Reaction Energetics for the Reduction of the Nitro Group in this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactant | This compound | 0 |

| Transition State 1 | [Transition State Structure] | +25 |

| Intermediate | [Nitroso Intermediate] | +10 |

| Transition State 2 | [Transition State Structure] | +15 |

| Product | 4-(2-aminopropyl)anisole | -50 |

Note: This table represents a simplified, hypothetical reaction pathway. Actual reaction mechanisms can be more complex.

Emerging Applications and Future Research Directions in 1 Methoxy 4 2 Nitropropyl Benzene Chemistry

Expansion of its Role as a Key Synthetic Building Block for Complex Organic Molecules

The structure of 1-methoxy-4-(2-nitropropyl)benzene makes it an attractive starting material for the synthesis of more complex molecules, including natural products and biologically active compounds. The methoxy (B1213986) group activates the benzene (B151609) ring for electrophilic substitution, while the nitropropyl group offers a variety of potential transformations. chim.it

Although direct applications in the total synthesis of complex natural products are still an emerging area of research, the strategy of utilizing methoxy-activated aromatic compounds is well-established. For instance, methoxy-substituted indoles are crucial intermediates in the synthesis of numerous biologically active alkaloids. chim.it The chemical properties of this compound suggest its potential as a precursor to substituted anilines and other key intermediates. The reduction of the nitro group to an amine, a common transformation, would yield a valuable building block for the synthesis of a wide array of more complex molecules. numberanalytics.comcsbsju.edu

Future research is anticipated to focus on leveraging the inherent reactivity of this compound to construct intricate molecular scaffolds. Its potential as a precursor to substituted indoles, a common motif in pharmacologically active compounds, is a particularly promising avenue for exploration. nih.gov

Development of Novel Functional Group Interconversions

The nitropropyl group in this compound is a versatile functional handle that can be transformed into a variety of other functionalities, opening up a wide range of synthetic possibilities. The reduction of aromatic nitro compounds is a well-understood and reliable reaction, typically yielding the corresponding amine. numberanalytics.comnumberanalytics.com This transformation is crucial as it converts an electron-withdrawing group into a strongly electron-donating group, fundamentally altering the reactivity of the aromatic ring. csbsju.edu

Beyond simple reduction, the development of novel interconversions of the nitropropyl group is a key area for future research. For example, the nitro group can be displaced in certain nucleophilic aromatic substitution reactions. rsc.org While the direct displacement of the nitro group on this specific compound is not widely reported, the general principle suggests potential for introducing a variety of nucleophiles.

Furthermore, reactions involving the aliphatic portion of the nitropropyl side chain could lead to a diverse array of products. The development of selective oxidation or reduction methods, or the participation of the alpha-protons in condensation reactions, could significantly expand the synthetic utility of this building block.

Potential for Diversified Heterocyclic Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound presents intriguing possibilities as a precursor for various heterocyclic systems. The formation of indoles from methoxy-substituted phenylhydrazones via the Fischer indole (B1671886) synthesis is a classic example of how methoxy-activated benzene derivatives can be utilized to construct important heterocycles. chim.itnih.gov The reduction of the nitro group in this compound to an amine would provide a precursor that could potentially undergo similar cyclization strategies to form indole or quinoline-based structures.

Moreover, the potential for this compound to participate in cascade or multi-component reactions to form complex heterocyclic frameworks is an exciting prospect. While direct examples involving this compound are not yet prevalent in the literature, the reactivity of its functional groups suggests it could be a valuable component in such reactions.

Future research could explore the development of novel cyclization reactions that take advantage of both the aromatic ring and the nitropropyl side chain to construct unique heterocyclic scaffolds with potential biological activity.

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis platforms have revolutionized modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. nih.govscielo.br The integration of this compound and its derivatives into these platforms holds significant promise for the rapid and efficient production of key intermediates and final products.

Flow chemistry is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, conditions that can be relevant in the manipulation of nitro compounds. allfordrugs.com For example, the continuous-flow Heck synthesis of methoxy-substituted biphenyls has been successfully demonstrated, showcasing the compatibility of methoxy-activated systems with this technology. beilstein-journals.orgresearchgate.net

The automation of multi-step syntheses involving intermediates derived from this compound could significantly accelerate the drug discovery process. researchgate.net Future work in this area will likely focus on developing robust and reliable flow chemistry protocols for the key transformations of this compound, such as reduction of the nitro group and subsequent derivatization, enabling its seamless integration into automated synthesis workflows.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Methoxy-4-(2-nitropropyl)benzene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nitroalkylation of methoxybenzene derivatives. For example, nitration of 4-methoxypropenylbenzene intermediates under controlled acidic conditions (e.g., HNO₃/H₂SO₄) can yield the nitropropyl substituent. Key variables include temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios of nitrating agents . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the product. Reaction yields are typically reported at 60–75%, with impurities arising from over-nitration or incomplete alkylation requiring careful monitoring via TLC .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation .

- Storage : Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent degradation. Avoid proximity to strong acids, bases, or oxidizing agents, which may trigger decomposition .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Contaminated surfaces require ethanol/water rinses .

Q. How is the structural integrity and purity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : ¹H NMR (CDCl₃) reveals characteristic peaks: δ 1.5–1.7 ppm (triplet, nitropropyl CH₂), δ 3.8 ppm (singlet, methoxy group), and aromatic protons at δ 6.8–7.2 ppm .

- GC-MS : Electron ionization (EI) at 70 eV confirms molecular ion [M⁺] at m/z 209 and fragmentation patterns (e.g., loss of NO₂ group at m/z 163) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of nitropropyl group introduction in methoxybenzene derivatives?

- Mechanistic Insights : Transition-metal catalysts (e.g., Pd/Cu) can direct nitroalkylation to the para position via π-arene coordination. For example, Pd(OAc)₂ in acetic acid enhances para-selectivity (>90%) by stabilizing the electrophilic nitropropyl intermediate. Competing ortho/meta products (<5%) arise from steric hindrance or solvent polarity effects . Computational DFT studies suggest that electron-donating methoxy groups activate the benzene ring, favoring electrophilic attack at the para position .

Q. What are the stability challenges of this compound under varying pH and thermal conditions?

- Degradation Pathways :

- Acidic Conditions (pH < 3) : Hydrolysis of the nitropropyl group generates 4-methoxybenzoic acid and nitrous oxide, detectable via IR (loss of NO₂ stretch at 1520 cm⁻¹) .

- Thermal Stress (>100°C) : Decomposition produces toxic fumes (NOₓ, CO), requiring TGA-DSC analysis to identify exothermic peaks at 120–140°C .

- Mitigation : Buffered solutions (pH 5–7) and storage below 25°C are recommended to extend shelf life .

Q. How can computational modeling predict the compound’s reactivity in radical-mediated transformations?

- Approach : Molecular dynamics (MD) simulations and QSAR models evaluate the nitropropyl group’s propensity for hydrogen abstraction. For instance, the compound’s bond dissociation energy (BDE) for the C–H bond adjacent to NO₂ is ~85 kcal/mol, making it susceptible to radical initiation by AIBN or peroxides . Docking studies with cytochrome P450 enzymes further predict metabolic pathways relevant to toxicology .

Data Contradictions and Resolution

Q. Why do reported yields for catalytic oxidations of analogous nitroaromatics vary across studies?

- Key Factors :

- Catalyst Loading : NHPI (N-hydroxyphthalimide) systems show yield disparities (11–73%) due to optimal loadings (5–10 mol%) and solvent choices (acetonitrile > DMF) .

- Temperature Gradients : Higher temperatures (120°C) favor ketone formation (e.g., 1-(4-methoxyphenyl)ethanone) but reduce hydroperoxide yields due to thermal decomposition .

Methodological Recommendations

- Synthetic Optimization : Employ Design of Experiments (DoE) to map the interplay of temperature, catalyst, and solvent .

- Toxicity Assessment : Prioritize in vitro assays (e.g., Ames test) given limited ecotoxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.